4-Benzylsulfonyl-4-methylpentan-2-one
Description
4-Benzylsulfonyl-4-methylpentan-2-one is a sulfonyl-substituted ketone characterized by a benzylsulfonyl group (-SO₂-C₆H₅CH₂) at the 4-position of a 4-methylpentan-2-one backbone. This structure confers unique electronic and steric properties due to the electron-withdrawing sulfonyl group and the aromatic benzyl moiety.
Properties
CAS No. |
74508-94-4 |
|---|---|
Molecular Formula |
C13H18O3S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
4-benzylsulfonyl-4-methylpentan-2-one |
InChI |
InChI=1S/C13H18O3S/c1-11(14)9-13(2,3)17(15,16)10-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 |
InChI Key |
FOFSKSFSMKSUHI-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C)(C)S(=O)(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)CC(C)(C)S(=O)(=O)CC1=CC=CC=C1 |
Other CAS No. |
74508-94-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds:
4-Methyl-4-sulfanylpentan-2-one (CAS: 19872-52-7): Features a sulfanyl (-SH) group at the 4-position .
4-(Furan-2-ylmethylsulfanyl)pentan-2-one (CAS: 180031-78-1): Contains a furan-substituted sulfanyl group .
4-Phenyl-2-butanone (Benzylacetone, CAS: 2550-26-7): A simple phenyl-substituted ketone .
Functional Group Impact:
- Electron Effects: The sulfonyl group in 4-Benzylsulfonyl-4-methylpentan-2-one is strongly electron-withdrawing, stabilizing the ketone via resonance but reducing nucleophilic attack at the carbonyl. In contrast, the sulfanyl group (4-Methyl-4-sulfanylpentan-2-one) is less electron-withdrawing, making the compound more reactive in nucleophilic substitutions . The phenyl group in 4-Phenyl-2-butanone provides mild electron donation through conjugation, enhancing stability while retaining ketone reactivity .
Physico-Chemical Properties
Notes:
- The sulfonyl group increases molecular weight and polarity, raising boiling points compared to analogs (e.g., 4-Phenyl-2-butanone at 245°C vs. estimated ~300°C for the target compound).
- Solubility trends correlate with substituent polarity: sulfonyl > sulfanyl > phenyl.
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